Serine-Glutamic Acid, often referred to as Ser-Glu, is a dipeptide composed of the amino acids serine and glutamic acid. This compound plays significant roles in various biological processes, including neurotransmission and metabolic regulation. It is classified under peptides, which are short chains of amino acids linked by peptide bonds.
Ser-Glu can be derived from natural sources, primarily found in proteins that contain these amino acids. It can also be synthesized in laboratories through various chemical methods, which will be discussed in detail later.
Ser-Glu falls under the category of biologically active peptides. These peptides are known for their physiological functions, particularly in the nervous system and metabolic pathways. They are studied for their potential therapeutic applications in conditions such as neurodegenerative diseases and metabolic disorders.
The synthesis of Ser-Glu can be achieved through both solid-phase and liquid-phase peptide synthesis techniques.
The synthesis typically requires protecting groups to prevent unwanted reactions during the coupling of amino acids. For example, Fmoc (9-fluorenylmethoxycarbonyl) is commonly used to protect the amino group of serine during synthesis, while the carboxyl group of glutamic acid may also require protection to ensure selective coupling.
The molecular structure of Ser-Glu features a backbone formed by the peptide bond between the carboxyl group of glutamic acid and the amino group of serine. The structure can be represented as follows:
Ser-Glu can participate in various biochemical reactions, including:
The reactivity of Ser-Glu is influenced by its functional groups; for instance, the hydroxyl group on serine can participate in phosphorylation reactions, while the carboxylic acid group on glutamic acid can engage in esterification or amidation reactions.
In biological systems, Ser-Glu can function as a neurotransmitter or neuromodulator. It may influence synaptic transmission by modulating receptor activity or participating in signaling pathways that regulate neuronal excitability.
Research indicates that Ser-Glu may enhance synaptic plasticity and has implications in learning and memory processes due to its role in modulating glutamate receptors.
Ser-Glu has several applications in scientific research:
Ser-Glu motifs contribute significantly to receptor conformational changes and signal termination. In G protein-coupled receptors (GPCRs), such as the human neuropeptide Y2 receptor (hY2R), C-terminal Ser/Thr-rich regions (frequently adjacent to Glu/Asp residues) govern ligand-induced internalization and desensitization. The hY2R possesses two distinct internalization motifs: a distal 373DSXTEXT379 sequence acting arrestin-dependently, and a proximal 347DXXXSEXSXT356 motif functioning independently of arrestin-3. The intervening region (357FKAKKNLEVRKN368) serves as an inhibitory element, fine-tuning receptor recycling and resensitization [2].
In plant glutamate receptors (GLRs), Ser-Glu-containing ligands like glutathione (Glu-Gly-Cys) trigger hierarchical desensitization. For example, Glu desensitizes Gly-induced responses in Arabidopsis hypocotyl cells, but Gly does not reciprocally desensitize Glu responses. This hierarchy implies distinct classes of GLR channels: one activated/desensitized solely by Glu, another by Ala/Cys/Glu/Gly, and a third responsive to all six amino acids (Ala, Asn, Cys, Glu, Gly, Ser). Genetic studies confirm GLR3.3 is essential for all classes, while GLR3.4 modulates specific subsets [6].
Table 1: Desensitization Hierarchy of Amino Acids in Plant GLR Channels
Agonist Class | Desensitized By | GLR Subunit Requirement |
---|---|---|
Class 1 (Glu-specific) | Glu only | GLR3.3 |
Class 2 (Ala/Cys/Glu/Gly) | Ala, Cys, Glu, Gly | GLR3.3, modulated by GLR3.4 |
Class 3 (All agonists) | All six amino acids | GLR3.3 |
Ser-Glu dipeptides are embedded within larger PEST sequences (enriched in Pro, Glu, Ser, Thr), which target proteins for proteasomal degradation. O-GlcNAcylation of Ser/Thr residues in PEST sequences counteracts this degradation. For instance, O-GlcNAcylation of Ser-16 in estrogen receptor β blocks phosphorylation-mediated degradation, extending protein half-life [1].
Calpain proteases cleave substrates at sites flanked by Ser-Glu contexts. Analysis of 106 calpain cleavage sites reveals:
Table 2: Amino Acid Preferences at Calpain Cleavage Sites
Position | Preferred Residues | Frequency vs. Random |
---|---|---|
P3 | Pro | 2.8× |
P2 | Leu, Thr, Val | >60% total |
P1 | Lys, Tyr, Arg | >50% total |
P1′ | Ser, Thr, Ala | >70% total |
P3′ | Pro | 5.59× |
Calmodulin (CaM) recognizes Ser-Glu-rich sequences in calcineurin (CaN), a Ca²⁺/CaM-dependent phosphatase. The CaN regulatory domain (residues 391–414, CaNp) contains a Thr/Ser-Glu-rich segment (e.g., 396-Ile-Ser-Glu-413) critical for CaM binding. NMR studies reveal CaNp adopts an α-helical conformation upon CaM binding, with hydrophobic anchors (Ile396, Leu413) buried in CaM pockets. This interaction displaces CaN’s autoinhibitory domain (AID), activating the phosphatase [3].
In plants, Ser-Glu-containing tripeptides (e.g., glutathione) trigger Ca²⁺ influx via GLR channels. Hypocotyl cells exhibit transient Ca²⁺ spikes (Δ[Ca²⁺] ≈ 200 nM) and membrane depolarization (ΔΨ ≈ 92 mV) upon Ser/Glu exposure. This response requires GLR3.3, linking extracellular Ser-Glu signals to intracellular Ca²⁺ oscillations [6].
Table 3: Calcium Signaling Modulated by Ser-Glu-Containing Peptides
System | Peptide Sequence | Functional Outcome | Structural Mechanism |
---|---|---|---|
Calcineurin | VRVCSNPPCSTHETGTTNTATTATSN | Displacement of AID | Ca²⁺-CaM wraps around α-helical CaNp |
Plant GLRs | Glu-Gly-Cys (glutathione) | Ca²⁺ influx (Δ[Ca²⁺] ~200 nM) | GLR3.3-dependent channel activation |
The dipeptide Ser-Glu (DIP) is a high-affinity ligand for PEPT1 (SLC15A1), a proton-coupled oligopeptide transporter overexpressed in pancreatic cancers. Key interactions include:
PEPT1 expression is 4–6× higher in AsPC-1 cells than in normal kidney or intestinal epithelial cells. NPs-DIP exploit this for tumor-selective delivery:
Table 4: Ser-Glu-Functionalized Nanoparticles for PEPT1 Targeting
Parameter | NPs-DIP Performance | Control (Non-Targeted) |
---|---|---|
Binding to AsPC-1 cells | 3.5× enhancement | Baseline |
Tumor accumulation in vivo | 2.3× higher | No selective accumulation |
Inhibition by Trp-Gly | >80% reduction | Not applicable |
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